2,2',3,4,4'-Pentabromodiphenyl ether
Overview
Description
2,2',3,4,4'-Pentabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant in various materials. PBDEs are of environmental concern due to their persistence and potential for bioaccumulation and biomagnification. Studies have shown that PBDEs can undergo metabolic transformations in organisms, leading to the formation of hydroxylated metabolites. For instance, in rats exposed to 2,2',4,4'-tetrabromodiphenyl ether, several hydroxylated metabolites were identified, indicating the potential for similar transformations of pentabromodiphenyl ethers .
Synthesis Analysis
The synthesis of PBDEs like 2,2',3,4,4'-Pentabromodiphenyl ether is not directly discussed in the provided papers. However, the identification of hydroxylated metabolites suggests that these compounds can be metabolically transformed in living organisms, which could be an indirect result of their synthesis and subsequent environmental exposure .
Molecular Structure Analysis
Vibrational spectroscopic investigations, including infrared (IR) and Raman spectra, have been conducted on related compounds such as 2,2',4,4'-tetrabromodiphenyl ether. These studies provide insights into the molecular structure, revealing that the dihedral angle of biphenyl ethers increases with bromine substitution. Density functional theory (DFT) calculations have been used to optimize the geometry and evaluate vibrational frequencies, which are in good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactions involving PBDEs are complex and can lead to various transformation products. For example, the decomposition of 2,2',4,4',5-pentabrominated diphenyl ether (BDE99) has been studied, showing that debromination and the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) can occur, especially under pyrolysis conditions. The reaction with hydroxyl radicals can lead to hydroxylated BDE99s, and subsequent reactions can produce PBDDs .
Physical and Chemical Properties Analysis
The physical and chemical properties of PBDEs like 2,2',3,4,4'-Pentabromodiphenyl ether are influenced by their high bromine content. The presence of multiple bromine atoms imparts a high degree of thermal stability and resistance to degradation, which is why they are used as flame retardants. However, this stability also contributes to their persistence in the environment and potential for bioaccumulation in living organisms. The vibrational spectroscopy studies provide additional information on the physical properties, such as the impact of bromine substitution on the vibrational modes of the compound .
Scientific Research Applications
“2,2’,3,4,4’-Pentabromodiphenyl ether” is also known as pentabromodiphenyl oxide and belongs to the group of polybrominated diphenyl ethers (PBDEs). It’s a brominated flame retardant . Due to their toxicity and persistence, the industrial production of PBDEs is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants .
One specific application of “2,2’,3,4,4’-Pentabromodiphenyl ether” is in the field of endocrinology. It has been found to influence glucose metabolism, thyroid and ovarian function, and potentially affect cancer risk . In a study, it was found that “2,2’,3,4,4’-Pentabromodiphenyl ether” enhances glucose-stimulated insulin secretion in INS-1 832/13 pancreatic β-cells .
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Flame Retardant in Consumer Products
- Application: “2,2’,4,4’,5-Pentabromodiphenyl ether” is part of a group of polybrominated diphenyl ethers (PBDEs) that are widely used as brominated flame retardants . It is used in various consumer products .
- Method: The compound is added to the material during the manufacturing process to increase its resistance to catching fire .
- Outcome: The treated products are less likely to catch fire, enhancing their safety .
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Flame Retardant in Flexible Polyurethane Foam
- Application: Commercial pentaBDE, which contains “2,2’,4,4’,5-Pentabromodiphenyl ether”, is most commonly used as a flame retardant in flexible polyurethane foam .
- Method: The compound is mixed with the foam during its production to make it less flammable .
- Outcome: The resulting foam is more resistant to fire, which is particularly important for applications such as mattresses, upholstered furniture, and carpet padding .
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Flame Retardant in Electronic Devices
- Application: “2,2’,4,4’,5-Pentabromodiphenyl ether” has been used as a flame retardant in printed circuit boards in Asia .
- Method: The compound is added to the plastic used to make the circuit boards, making them less likely to catch fire .
- Outcome: The treated circuit boards are safer to use in electronic devices, reducing the risk of fire .
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Flame Retardant in Textiles
- Application: “2,2’,3,4,4’-Pentabromodiphenyl ether” is added to textiles to retard combustion .
- Method: The compound is added to the textile material during the manufacturing process to increase its resistance to catching fire .
- Outcome: The treated textiles are less likely to catch fire, enhancing their safety .
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Flame Retardant in Plastics
- Application: “2,2’,3,4,4’-Pentabromodiphenyl ether” is added to plastics to retard combustion .
- Method: The compound is mixed with the plastic during its production to make it less flammable .
- Outcome: The resulting plastic is more resistant to fire, which is particularly important for applications such as plastic casings for electronic devices .
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Flame Retardant in Printed Circuit Boards
- Application: “2,2’,3,4,4’-Pentabromodiphenyl ether” has been used as a flame retardant in printed circuit boards in Asia .
- Method: The compound is added to the plastic used to make the circuit boards, making them less likely to catch fire .
- Outcome: The treated circuit boards are safer to use in electronic devices, reducing the risk of fire .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLQSUZPTTUUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052685 | |
Record name | 2,2',3,4,4'-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4'-Pentabromodiphenyl ether | |
CAS RN |
182346-21-0 | |
Record name | 2,2′,3,4,4′-Pentabromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182346-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PBDE 85 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182346210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4'-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4,4'-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGO8T80EZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.